![molecular formula C23H25N3O2 B11015379 3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one](/img/structure/B11015379.png)
3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using 4-benzylpiperidine as a key reagent.
Final Coupling and Functionalization: The final step involves coupling the quinazoline core with the piperidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the quinazoline core .
Scientific Research Applications
3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tyrosine kinase receptors, which are overexpressed in various cancers.
Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use as a monoamine releasing agent.
Quinazoline Derivatives: Other quinazoline derivatives, such as trimetrexate and piritrexim, are known for their anticancer activities.
Uniqueness
3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE is unique due to its specific combination of the quinazoline core and the piperidine moiety, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C23H25N3O2/c1-17(26-16-24-21-10-6-5-9-20(21)23(26)28)22(27)25-13-11-19(12-14-25)15-18-7-3-2-4-8-18/h2-10,16-17,19H,11-15H2,1H3/t17-/m0/s1 |
InChI Key |
ILHCRNYKXPGEJG-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


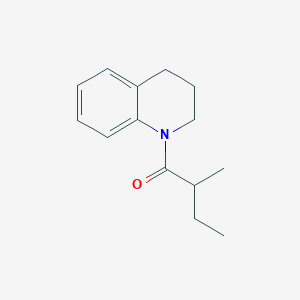
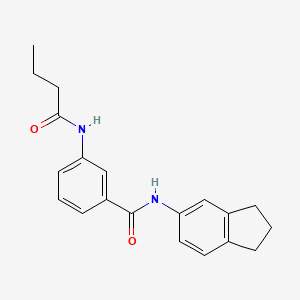
![Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate](/img/structure/B11015308.png)
![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
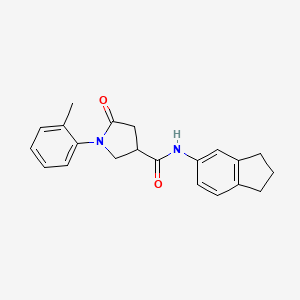
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)
![(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11015339.png)
![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11015344.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
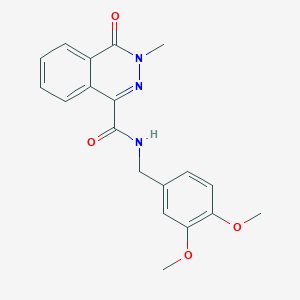
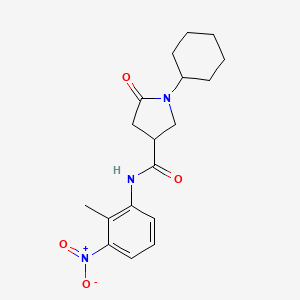
![N-{3-[(4-chlorobenzyl)amino]-3-oxopropyl}-3,5-dimethoxybenzamide](/img/structure/B11015365.png)
![2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B11015366.png)
